molecular formula C8H15N7O4S3 B13436740 Famotidine Sulfone

Famotidine Sulfone

Cat. No.: B13436740
M. Wt: 369.5 g/mol
InChI Key: KHXXJVBIPQEGPL-UHFFFAOYSA-N
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Description

Famotidine Sulfone is a derivative of Famotidine, a well-known histamine H2 receptor antagonist used primarily to reduce stomach acid production. This compound is formed through the oxidation of Famotidine and has distinct chemical and pharmacological properties that make it an interesting subject for scientific research.

Chemical Reactions Analysis

Types of Reactions: Famotidine Sulfone primarily undergoes oxidation reactions. The oxidation of Famotidine to its sulfone form is a key reaction, and it can also participate in substitution reactions under specific conditions .

Common Reagents and Conditions:

Major Products: The major product of the oxidation reaction is this compound itself. Substitution reactions can yield a variety of derivatives depending on the nucleophiles used .

Scientific Research Applications

Famotidine Sulfone has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

    Famotidine: The parent compound, used primarily for reducing stomach acid.

    Cimetidine: Another H2 receptor antagonist with similar effects but different pharmacokinetic properties.

    Ranitidine: Previously used H2 receptor antagonist, now less common due to safety concerns.

    Nizatidine: Another H2 receptor antagonist with comparable efficacy.

Uniqueness: Famotidine Sulfone is unique due to its specific oxidation state and the resulting pharmacological properties. It offers a distinct profile in terms of stability and reactivity compared to its parent compound and other similar H2 receptor antagonists .

Properties

Molecular Formula

C8H15N7O4S3

Molecular Weight

369.5 g/mol

IUPAC Name

3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfonyl]-N'-sulfamoylpropanimidamide

InChI

InChI=1S/C8H15N7O4S3/c9-6(15-22(12,18)19)1-2-21(16,17)4-5-3-20-8(13-5)14-7(10)11/h3H,1-2,4H2,(H2,9,15)(H2,12,18,19)(H4,10,11,13,14)

InChI Key

KHXXJVBIPQEGPL-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(S1)N=C(N)N)CS(=O)(=O)CCC(=NS(=O)(=O)N)N

Origin of Product

United States

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